molecular formula C16H15ClO2 B13957651 (2-Chloro-biphenyl-4-yl)-acetic acid ethyl ester

(2-Chloro-biphenyl-4-yl)-acetic acid ethyl ester

Cat. No.: B13957651
M. Wt: 274.74 g/mol
InChI Key: YSOKQOKMQAPBBR-UHFFFAOYSA-N
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Description

(2-Chloro-biphenyl-4-yl)-acetic acid ethyl ester is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core with a chloro substituent at the 2-position and an acetic acid ethyl ester group at the 4-position. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-biphenyl-4-yl)-acetic acid ethyl ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product separation enhances the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-biphenyl-4-yl)-acetic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amino or thiol derivatives

Mechanism of Action

The mechanism of action of (2-Chloro-biphenyl-4-yl)-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . Additionally, the compound can interact with cellular receptors and proteins, influencing cell signaling and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-biphenyl-4-yl)-acetic acid ethyl ester is unique due to its specific structural features, such as the biphenyl core with a chloro substituent and an acetic acid ethyl ester group. These structural elements confer distinct chemical reactivity and biological activity, making it valuable in various applications.

Properties

Molecular Formula

C16H15ClO2

Molecular Weight

274.74 g/mol

IUPAC Name

ethyl 2-(3-chloro-4-phenylphenyl)acetate

InChI

InChI=1S/C16H15ClO2/c1-2-19-16(18)11-12-8-9-14(15(17)10-12)13-6-4-3-5-7-13/h3-10H,2,11H2,1H3

InChI Key

YSOKQOKMQAPBBR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)C2=CC=CC=C2)Cl

Origin of Product

United States

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